Cyclohexane, 1-bromo-2-ethoxy-, trans-
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Overview
Description
Cyclohexane, 1-bromo-2-ethoxy-, trans- is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclohexane, where a bromine atom and an ethoxy group are attached to the first and second carbon atoms, respectively, in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-bromo-2-ethoxy-, trans- typically involves the bromination of cyclohexane derivatives followed by the introduction of the ethoxy group. One common method is the bromination of cyclohexanol to form 1-bromo-cyclohexanol, which is then reacted with ethyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where bromination and subsequent etherification reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or Lewis acids may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-bromo-2-ethoxy-, trans- undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include cyclohexane derivatives with hydroxyl, cyano, or amino groups.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
Cyclohexane, 1-bromo-2-ethoxy-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-bromo-2-ethoxy-, trans- involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups can interact with nucleophiles, bases, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-bromo-2-chloro-, trans-: Similar structure but with a chlorine atom instead of an ethoxy group.
Cyclohexane, 1-bromo-2-fluoro-, trans-: Similar structure but with a fluorine atom instead of an ethoxy group.
Cyclohexane, 1-bromo-2-methyl-, trans-: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
Cyclohexane, 1-bromo-2-ethoxy-, trans- is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs with halogen or alkyl substituents. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
60933-66-6 |
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Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-ethoxycyclohexane |
InChI |
InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
BEEIKWFOEDINMO-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1Br |
Canonical SMILES |
CCOC1CCCCC1Br |
Origin of Product |
United States |
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